molecular formula C10H8N2O B13044456 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Cat. No.: B13044456
M. Wt: 172.18 g/mol
InChI Key: WMVFEEPSVLKTDJ-UHFFFAOYSA-N
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Description

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Preparation Methods

The synthesis of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields. Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative disorders and other diseases.

    Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of pathogen growth or modulation of neurotransmitter levels .

Comparison with Similar Compounds

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

3-oxo-2,4-dihydro-1H-isoquinoline-7-carbonitrile

InChI

InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-10(13)12-6-9(8)3-7/h1-3H,4,6H2,(H,12,13)

InChI Key

WMVFEEPSVLKTDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)C#N

Origin of Product

United States

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